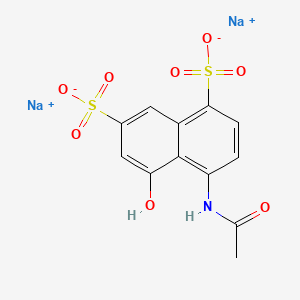
Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate is a chemical compound with the molecular formula C12H9NO8S2.2Na. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a hydroxyl group, and two sulfonate groups attached to a naphthalene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves the acetylation of 4-amino-5-hydroxynaphthalene-1,7-disulfonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the disodium salt form.
化学反应分析
Types of Reactions: Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
相似化合物的比较
Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate can be compared with other similar compounds, such as:
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another disulfonate compound used in dye production.
4-Acetamido-4’-Maleimidylstilbene-2,2’-Disulfonic Acid: A thiol-reactive reagent used in protein labeling.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
83763-32-0 |
|---|---|
分子式 |
C12H9NNa2O8S2 |
分子量 |
405.3 g/mol |
IUPAC 名称 |
disodium;4-acetamido-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-9-2-3-11(23(19,20)21)8-4-7(22(16,17)18)5-10(15)12(8)9;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
InChI 键 |
UAIOLVXRKBZLFO-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)NC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


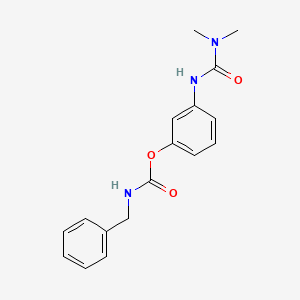
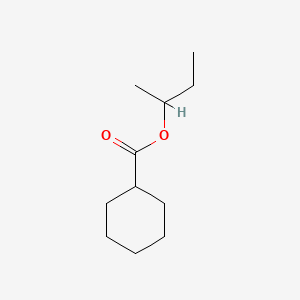
![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)
![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
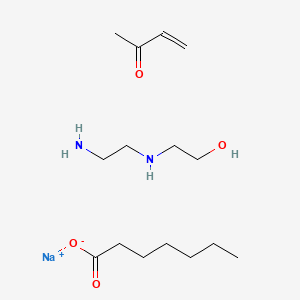
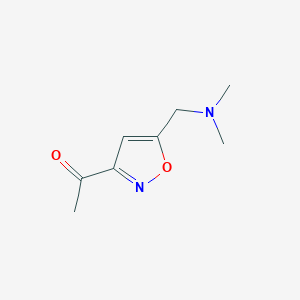

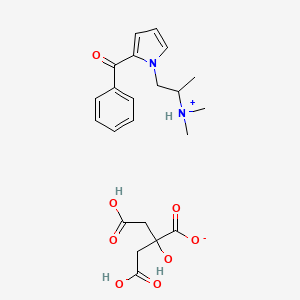
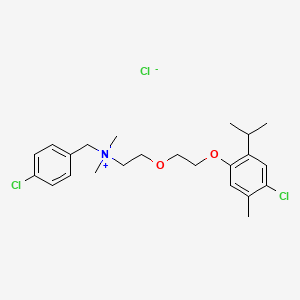
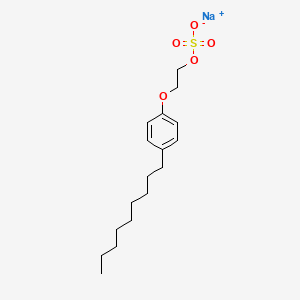
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)

![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

